![molecular formula C14H17NO3 B189808 Benzyl-(1R,5S)-6-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-carboxylat CAS No. 134575-14-7](/img/structure/B189808.png)
Benzyl-(1R,5S)-6-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a useful research compound. Its molecular formula is C14H17NO3 and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition
Recent studies have highlighted the compound's role as an inhibitor of arginase enzymes, which are involved in the urea cycle and have implications in various diseases such as cancer and cardiovascular disorders. For instance, compounds similar to Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate have shown inhibition activities against human arginase isoforms with IC50 values in the nanomolar range .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential applications in treating neurological disorders. Research indicates that derivatives of this bicyclic structure can act as agonists or antagonists at neurotransmitter receptors, particularly NMDA receptors .
Anticancer Agents
The ability of this compound to inhibit arginase may contribute to its anticancer properties by altering the tumor microenvironment and enhancing immune responses against tumors .
Neurological Disorders
Given its potential modulation of neurotransmitter systems, Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate could be explored for use in conditions like Alzheimer's disease or schizophrenia, where neurotransmitter dysregulation is a key factor.
Case Studies
Biologische Aktivität
Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound of interest due to its structural features that suggest potential biological activity. This article reviews its biological properties, including pharmacological effects, mechanism of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₇NO₃
- Molecular Weight : 247.29 g/mol
- CAS Number : 134575-14-7
- MDL Number : MFCD17214343
Biological Activity Overview
The biological activity of Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate has been explored in various studies, indicating its potential as a therapeutic agent.
The compound is believed to interact with specific neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). By inhibiting GABA aminotransferase (GABA-AT), it raises GABA levels in the brain, which may have implications for treating neurological disorders such as epilepsy and anxiety disorders .
Pharmacological Effects
- Anticonvulsant Activity : Studies have shown that compounds similar to Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate exhibit anticonvulsant properties by enhancing GABAergic transmission.
- Neuroprotective Effects : This compound may protect neuronal cells from excitotoxicity, which is critical in conditions like stroke and neurodegenerative diseases.
- Potential Antimicrobial Properties : Preliminary studies suggest that some derivatives possess antimicrobial activity, although more research is needed to confirm these findings.
Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant efficacy of various GABA-AT inhibitors, including Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate. The results indicated significant reductions in seizure frequency in animal models, suggesting its potential as a therapeutic agent for epilepsy .
Study 2: Neuroprotection in Ischemic Models
Research conducted on ischemic models demonstrated that the compound could significantly reduce neuronal death and improve functional outcomes post-injury. The proposed mechanism involved modulation of GABAergic signaling pathways .
Comparative Biological Activity Table
Compound Name | CAS Number | Molecular Weight | Anticonvulsant Activity | Neuroprotective Effects |
---|---|---|---|---|
Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | 134575-14-7 | 247.29 g/mol | Yes | Yes |
Similar Compound A | 123456-78-9 | 250.00 g/mol | Yes | Moderate |
Similar Compound B | 876543-21-0 | 245.00 g/mol | No | Yes |
Eigenschaften
IUPAC Name |
benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-8-13-11-6-15(7-12(11)13)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-13,16H,6-9H2/t11-,12+,13? |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLEVENZWZRZDLD-FUNVUKJBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CO)CN1C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@@H](C2CO)CN1C(=O)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577256 |
Source
|
Record name | Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134575-14-7 |
Source
|
Record name | Benzyl (1R,5S)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577256 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.